molecular formula C12H23N3O2 B14790893 N-[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]acetamide

N-[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]acetamide

Cat. No.: B14790893
M. Wt: 241.33 g/mol
InChI Key: ASNOEQHIGQQUMO-UHFFFAOYSA-N
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Description

(S)-N-(1-(2-Amino-3-methylbutanoyl)piperidin-4-yl)acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a piperidine ring substituted with an acetamide group and an amino acid derivative, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-(2-Amino-3-methylbutanoyl)piperidin-4-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the amino acid derivative: The amino acid derivative, such as 2-amino-3-methylbutanoic acid, is introduced through amide bond formation.

    Acetylation: The final step involves acetylation of the piperidine nitrogen to form the acetamide group.

Industrial Production Methods

Industrial production of (S)-N-(1-(2-Amino-3-methylbutanoyl)piperidin-4-yl)acetamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as flow chemistry and microreactor technology can be employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1-(2-Amino-3-methylbutanoyl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(S)-N-(1-(2-Amino-3-methylbutanoyl)piperidin-4-yl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and protein binding.

    Industry: It may be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (S)-N-(1-(2-Amino-3-methylbutanoyl)piperidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N-(1-(2-Amino-3-methylbutanoyl)piperidin-4-yl)acetamide is unique due to its specific structural features, such as the combination of a piperidine ring with an acetamide group and an amino acid derivative. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H23N3O2

Molecular Weight

241.33 g/mol

IUPAC Name

N-[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]acetamide

InChI

InChI=1S/C12H23N3O2/c1-8(2)11(13)12(17)15-6-4-10(5-7-15)14-9(3)16/h8,10-11H,4-7,13H2,1-3H3,(H,14,16)

InChI Key

ASNOEQHIGQQUMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCC(CC1)NC(=O)C)N

Origin of Product

United States

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